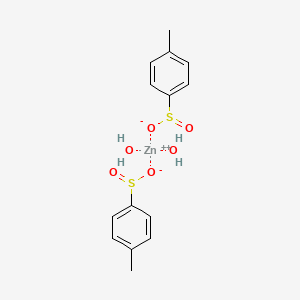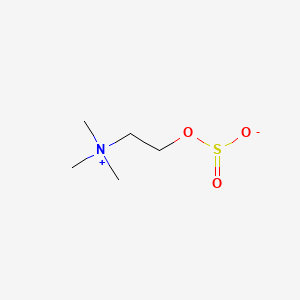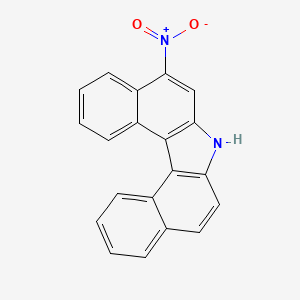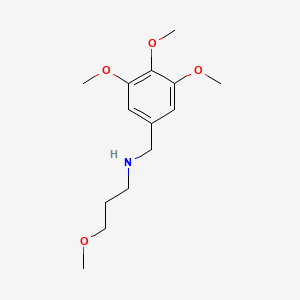![molecular formula C11H18N2O3S2 B13745037 [3-(2-Sulfosulfanylethylamino)propylamino]benzene CAS No. 23563-75-9](/img/structure/B13745037.png)
[3-(2-Sulfosulfanylethylamino)propylamino]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Sulfosulfanylethylamino)propylamino]benzene: is a chemical compound with the molecular formula C11H18N2O3S2 and a molecular weight of 290.402 g/mol. This compound is known for its unique structure, which includes a benzene ring substituted with a sulfosulfanylethylamino group and a propylamino group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Sulfosulfanylethylamino)propylamino]benzene typically involves the reaction of benzene derivatives with sulfosulfanylethylamine and propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(2-Sulfosulfanylethylamino)propylamino]benzene can undergo oxidation reactions, where the sulfosulfanylethylamino group is oxidized to form sulfonic acid derivatives.
Reduction: The compound can also be reduced to form amine derivatives.
Substitution: Substitution reactions can occur at the benzene ring, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(2-Sulfosulfanylethylamino)propylamino]benzene is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology: The compound is used in biological research to study its effects on cellular processes. It has been shown to interact with specific proteins and enzymes, making it a valuable tool for understanding biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has been studied for its antimicrobial and anticancer properties.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of [3-(2-Sulfosulfanylethylamino)propylamino]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
- [3-(2-Sulfosulfanylethylamino)propylamino]toluene
- [3-(2-Sulfosulfanylethylamino)propylamino]phenol
- [3-(2-Sulfosulfanylethylamino)propylamino]aniline
Comparison: Compared to these similar compounds, [3-(2-Sulfosulfanylethylamino)propylamino]benzene is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
23563-75-9 |
|---|---|
Formule moléculaire |
C11H18N2O3S2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
[3-(2-sulfosulfanylethylamino)propylamino]benzene |
InChI |
InChI=1S/C11H18N2O3S2/c14-18(15,16)17-10-9-12-7-4-8-13-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,14,15,16) |
Clé InChI |
QFQFUYYLEUQHTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



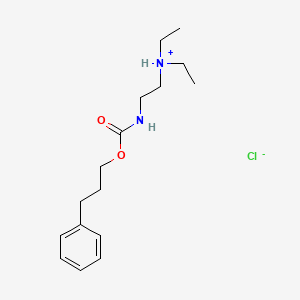

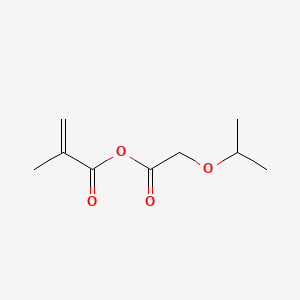
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)
